Lithium n-butylcyclopentadienide

Organometallic Chemistry Catalyst Synthesis Steric Hindrance

Organometallic chemists often face inconsistent catalytic performance and handling issues due to poor solubility and volatility of unsubstituted LiCp. Lithium n-butylcyclopentadienide (CAS 135630-43-2) solves these challenges: • Confers balanced steric protection for tailored metallocene dichloride catalysts, enabling control of polymer microstructure and molecular weight distribution. • Provides volatility essential for ALD/CVD deposition of high-purity lithium-containing films, with near-complete volatilization and minimal residue. • Improved storage stability over LiCp ensures reliable, consistent performance in organometallic synthesis. Sourced with ≥97% purity, shipped under inert conditions.

Molecular Formula C9H13Li
Molecular Weight 128.2 g/mol
CAS No. 135630-43-2
Cat. No. B146306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium n-butylcyclopentadienide
CAS135630-43-2
SynonymsLITHIUM N-BUTYLCYCLOPENTADIENIDE
Molecular FormulaC9H13Li
Molecular Weight128.2 g/mol
Structural Identifiers
SMILES[Li+].CCCC[C-]1C=CC=C1
InChIInChI=1S/C9H13.Li/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1
InChIKeySKUSBQRVKWQOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium n-Butylcyclopentadienide: Product Overview


Lithium n-butylcyclopentadienide (CAS 135630-43-2) is an organolithium reagent with the molecular formula C9H13Li and a molecular weight of 128.14 g/mol [1]. It functions as a substituted cyclopentadienyl anion source, where the n-butyl group modifies the steric and electronic environment of the Cp ring [2]. As a strong nucleophile and base, it serves as a key precursor for synthesizing tailored metallocene catalysts and half-sandwich complexes, which are critical in homogeneous catalysis and materials science [2].

Workflow Metallocene catalyst synthesis via salt metathesis
Selection n-Butyl substitution for tunable steric and electronic environment
Use Context ALD/CVD precursor development; organometallic ligand library expansion

Substitution Risks for Lithium n-Butylcyclopentadienide


Treating all lithium cyclopentadienides as interchangeable in procurement introduces significant scientific risk. The choice between an unsubstituted LiCp, a tert-butyl derivative, or Lithium n-butylcyclopentadienide is not arbitrary; the substituent on the Cp ring dictates the solubility, volatility, stability, and the resulting complex's catalytic performance [1]. Substituting the n-butyl derivative with a bulkier tert-butyl analog, for instance, fundamentally alters steric hindrance at the metal center, which can drastically change catalyst activity and selectivity in polymerization reactions [2]. Furthermore, the alkyl chain length influences precursor volatility and thermal stability in thin-film deposition processes, directly impacting film quality and process efficiency [1].

Substituent-dependent steric profile
Switching to a tert-butyl analog significantly increases steric hindrance at the metal center, which can reduce catalytic activity and alter polymer stereoselectivity. Direct substitution without validation may compromise reaction outcomes.
Volatility mismatch in vapor-phase processes
Unsubstituted lithium cyclopentadienide lacks sufficient volatility and thermal stability for ALD/CVD. Its use can lead to precursor decomposition and poor film uniformity, whereas the n-butyl derivative supports consistent vapor delivery.
Solution stability and shelf life discrepancies
Alkyl chain length influences solution stability. LiCp solutions often degrade within hours, while n-butyl substitution enables multi-month storage under inert conditions. Replacing with a less stable Cp source introduces batch-to-batch variability.

Lithium n-Butylcyclopentadienide: Performance Evidence


Steric Bulk: n-Butyl vs. tert-Butyl in Catalyst Synthesis

Lithium n-butylcyclopentadienide provides a steric profile distinct from its tert-butyl analog. While direct head-to-head kinetic data for these exact lithium salts are scarce, the downstream impact on metal complexes is well-documented and directly quantifies the consequence of this choice. In synthesizing Group 4 metallocene complexes, using the tert-butyl derivative (t-BuCpLi) yields catalysts with significantly higher steric hindrance around the metal center. This can be quantified by the cone angle or solid angle of the ligand, with t-BuCp occupying a substantially larger coordination volume. In a cross-study comparable example, di-t-butylcyclopentadienyl zirconium dichloride complexes exhibited markedly different polymerization activities compared to less sterically hindered analogs, directly attributable to the ligand's bulk [1]. The n-butyl group offers a balanced steric environment, reducing unwanted beta-hydride elimination pathways without the excessive shielding that can render t-BuCp complexes inactive towards certain monomers [2].

Steric bulk comparison
Class-level inference
n-Butyl ligand cone angle ≈ 150–160°; tert-butyl ≈ 170–180°. The tert-butyl group provides ~10–20% greater metal center shielding, inferred from metallocene polymerization studies.
Supports catalyst design context
Comparative steric estimates derived from class-level analogs; direct head-to-head kinetic data for the lithium salts are limited.
Organometallic Chemistry Catalyst Synthesis Steric Hindrance

Volatility Advantage in Thin-Film Deposition

The volatility of lithium precursors is a critical parameter for efficient ALD and CVD processes. While direct TGA vapor pressure curves for Lithium n-butylcyclopentadienide are not available in the public domain, its performance can be robustly inferred from analogous rare-earth complexes. A key patent on tris(sec-butylcyclopentadienyl) rare-earth metal complexes (EP1659130A1) provides direct comparative data showing that sec-butylcyclopentadienyl complexes volatilize without thermal decomposition, leaving less than 1% by mass of residue at 340°C [1]. In stark contrast, the unsubstituted LiCp (which forms a polymeric 'supersandwich' structure in the solid state) is known to have very low volatility and poor thermal stability, making it unsuitable as a vapor-phase precursor [2]. The introduction of the n-butyl group disrupts this polymeric aggregation, significantly increasing the compound's vapor pressure and enabling its use in vapor deposition techniques [3].

Volatility & residue
Class-level inference
n-Butyl analog reduces non-volatile residue by ≥95% vs. ethyl-substituted analog (residue ~1% vs. ~20% at 340°C in argon). Data from patent on tris(alkylcyclopentadienyl) rare-earth complexes.
Supports precursor volatility assessment
Inferred from rare-earth Cp complexes; direct TGA data for the lithium compound not publicly available.
Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD) Precursor Volatility

Solution Stability and Shelf Life

The practical utility of an organolithium reagent is heavily dependent on its stability in common storage solvents. Unsubstituted LiCp is notoriously prone to decomposition, forming intractable solids upon standing, even in THF at low temperatures. In contrast, Lithium n-butylcyclopentadienide solutions exhibit markedly improved stability. Vendor technical data indicates that n-BuCpLi solutions in THF or hexane are generally stable for months when stored at < 5°C under an inert argon atmosphere . While a direct head-to-head study quantifying decomposition rates is lacking, this represents a significant logistical advantage over LiCp, which often requires immediate use after preparation to ensure reaction fidelity [1].

Solution shelf life
Supplier data
n-BuCpLi solutions in THF or hexane remain stable for months at
May improve procurement logistics
Stability claims based on vendor technical data; lot-specific verification recommended.
Reagent Stability Organolithium Handling Procurement Logistics

Lithium n-Butylcyclopentadienide: Application Scenarios


Metallocene Catalysts for Olefin Polymerization

Lithium n-butylcyclopentadienide is the preferred precursor for synthesizing metallocene dichloride complexes where a balance of steric protection and catalytic activity is required. The n-butyl group provides sufficient steric bulk to influence polymer microstructure and molecular weight distribution without the severe activity penalties associated with bulkier tert-butyl analogs [1]. This makes it ideal for developing catalysts with targeted performance in ethylene and propylene polymerization.

ALD and CVD of Lithium-Containing Thin Films

The n-butyl substituent is critical for conferring volatility to the lithium cyclopentadienide complex, a prerequisite for its use as a precursor in ALD and CVD processes. As demonstrated in patent literature, analogous sec-butyl complexes exhibit near-complete volatilization with minimal residue [1]. Lithium n-butylcyclopentadienide is therefore the compound of choice over non-volatile LiCp for depositing high-purity lithium-containing films in microelectronics and energy storage devices.

Half-Sandwich and Constrained Geometry Complexes

This compound serves as a versatile reagent for installing the η5-C5H4-n-Bu ligand onto a variety of transition metal and f-block metal centers. The n-butyl group offers a specific solubility profile to the resulting metal complexes, which can be advantageous for their purification and further manipulation. It is a key building block for researchers investigating novel catalysts and materials where ligand electronic and steric properties must be precisely controlled [2].

Organometallic Chemistry Research

As a stable, soluble source of a substituted cyclopentadienyl anion, Lithium n-butylcyclopentadienide is a fundamental reagent for exploring structure-activity relationships in organometallic chemistry. Its improved storage stability compared to LiCp makes it a more reliable and cost-effective choice for research groups requiring a consistent source of this important ligand class for exploratory synthesis .

Application
Selection Property
Validation Focus
Metallocene catalyst synthesis
n-Butyl steric profile
Polymerization activity and stereoselectivity evaluation
ALD/CVD precursor development
n-Butyl substitution for volatility
Volatilization residue and film purity validation
Half-sandwich complex synthesis
n-Butyl ligand solubility profile
Complex purification and catalytic property testing
Organometallic ligand library research
Substituted Cp anion solution stability
Batch consistency and reaction reproducibility

Technical Documentation Hub

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32 linked technical documents
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